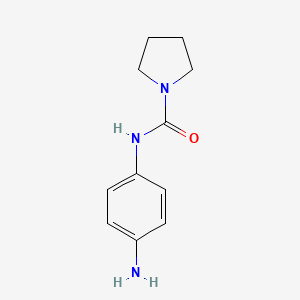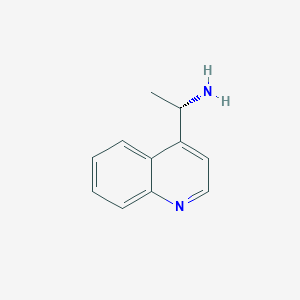![molecular formula C11H13Cl2NO2 B8706328 3-[bis(2-chloroethyl)amino]benzoic acid CAS No. 3085-98-1](/img/structure/B8706328.png)
3-[bis(2-chloroethyl)amino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[bis(2-chloroethyl)amino]benzoic acid: is a chemical compound with the molecular formula C11H13Cl2NO2 and a molecular weight of 262.13 g/mol benzoic acid nitrogen mustard . This compound is characterized by the presence of a benzoic acid moiety substituted with a bis(2-chloroethyl)amino group at the meta position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-[bis(2-chloroethyl)amino]benzoic acid typically involves the reaction of benzoic acid derivatives with bis(2-chloroethyl)amine under specific conditions. One common method involves the use of a solvent such as methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions: 3-[bis(2-chloroethyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the bis(2-chloroethyl)amino group to other functional groups.
Substitution: The chlorine atoms in the bis(2-chloroethyl)amino group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while substitution reactions can produce various substituted benzoic acid compounds .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3-[bis(2-chloroethyl)amino]benzoic acid is used as a precursor for the synthesis of other complex molecules. It serves as a building block in organic synthesis and can be used to introduce the bis(2-chloroethyl)amino group into other compounds .
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It has been used in studies investigating the mechanisms of cell cycle regulation and apoptosis .
Medicine: this compound has been explored for its potential therapeutic applications, particularly in cancer research. It is investigated for its ability to target and kill cancer cells through its alkylating properties .
Industry: In the industrial sector, this compound is used in the production of various chemical products. It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-[bis(2-chloroethyl)amino]benzoic acid involves its ability to act as an alkylating agent. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and subsequent disruption of DNA replication and transcription. This results in cell cycle arrest and apoptosis, making it a potential candidate for anticancer therapy .
Comparación Con Compuestos Similares
- p-N,N-Bis(2-chloroethyl)aminobenzoic acid
- Benzoic acid,4-[[[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methylideneamino]benzoate
- Benzoic acid, m-(bis(2-chloroethyl)amino)-, methyl ester
Uniqueness: 3-[bis(2-chloroethyl)amino]benzoic acid is unique due to its specific substitution pattern and the presence of the bis(2-chloroethyl)amino group at the meta position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
3085-98-1 |
|---|---|
Fórmula molecular |
C11H13Cl2NO2 |
Peso molecular |
262.13 g/mol |
Nombre IUPAC |
3-[bis(2-chloroethyl)amino]benzoic acid |
InChI |
InChI=1S/C11H13Cl2NO2/c12-4-6-14(7-5-13)10-3-1-2-9(8-10)11(15)16/h1-3,8H,4-7H2,(H,15,16) |
Clave InChI |
WVXYNWIVVDXMJC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)N(CCCl)CCCl)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(3-Nitrophenyl)-1H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8706251.png)




![3-iodo-1-methyl-1H-thieno[3,2-c]pyrazole](/img/structure/B8706300.png)


![N-{2-[2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxo-ethylsulfanyl]-benzothiazol-6-yl}-benzamide](/img/structure/B8706319.png)



![6-methoxy-1-[(4-methylphenyl)sulfonyl]-2,3-dihydro-4(1H)-quinolinone](/img/structure/B8706345.png)
![Propanamide, N-[5-(1,1-dimethylethyl)-1H-pyrazol-3-yl]-2,2-dimethyl-](/img/structure/B8706352.png)
